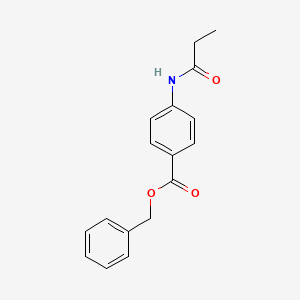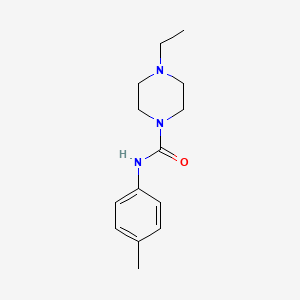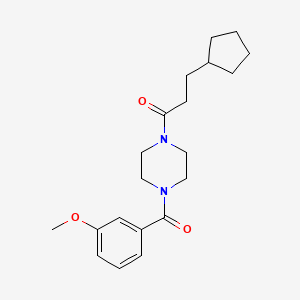![molecular formula C20H16N2O2 B5697701 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as MIQE, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various research fields. MIQE is a member of the imidazo[2,1-a]isoquinoline family and has a molecular weight of 365.4 g/mol.
科学的研究の応用
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and can be used as an adjuvant in vaccine development.
作用機序
The mechanism of action of 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This compound has also been found to activate the p53 pathway, which is a key regulator of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. This compound has been shown to induce apoptosis in tumor cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt and NF-κB pathways. In animal models of neurodegenerative diseases, this compound has been found to reduce oxidative stress and inflammation and improve cognitive function. In immunology, this compound has been shown to enhance the immune response by activating T cells and increasing cytokine production.
実験室実験の利点と制限
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone research, including exploring its potential applications in drug development, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its purity and yield. This compound can also be used in combination with other compounds to enhance its efficacy and reduce its limitations. Additionally, further studies are needed to investigate the safety and toxicity of this compound in animal models and humans. Overall, this compound has significant potential for various research applications and warrants further investigation.
合成法
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 2-aminobenzophenone followed by cyclization and reduction. The final product is obtained through purification by column chromatography. The purity of the synthesized this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13(23)19-18(15-7-9-16(24-2)10-8-15)21-20-17-6-4-3-5-14(17)11-12-22(19)20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCXXNHCRDXBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)


![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)